molecular formula C11H11NO3 B7962212 Hydrate methyl isoquinoline-3-carboxylate CAS No. 1820735-12-3

Hydrate methyl isoquinoline-3-carboxylate

Cat. No.: B7962212
CAS No.: 1820735-12-3
M. Wt: 205.21 g/mol
InChI Key: MGTRAFPYSAGRGH-UHFFFAOYSA-N
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Description

Hydrate methyl isoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family, which is known for its diverse biological activities and applications in various fields. Isoquinoline derivatives are significant due to their presence in many natural alkaloids and their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydrate methyl isoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials, leading to isoquinoline derivatives through cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, providing a more environmentally friendly approach .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Hydrate methyl isoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Hydrate methyl isoquinoline-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of hydrate methyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Hydrate methyl isoquinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties. Its hydrate form also influences its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

methyl isoquinoline-3-carboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.H2O/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-7H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTRAFPYSAGRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=N1.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820735-12-3
Record name 3-Isoquinolinecarboxylic acid, methyl ester, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820735-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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